molecular formula C17H20N4O2S B6497914 2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide CAS No. 953218-15-0

2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide

Cat. No. B6497914
CAS RN: 953218-15-0
M. Wt: 344.4 g/mol
InChI Key: VERDBRJMEFLPTN-UHFFFAOYSA-N
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Description

The compound “2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a thiazolo[3,2-a]pyrimidin-3-yl group, a tert-butyl group, and a pyridin-3-yl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Diels-Alder Cycloadditions

The compound’s 2-(H)-pyran-2-one moiety, bearing an electron-donating tert-butylcarbamate (BocNH-) group at the 5-position, acts as a “chameleon” diene. It efficiently undergoes Diels-Alder cycloadditions with alkene dienophiles possessing both electron-rich and electron-deficient substituents. These cycloadditions yield 5-substituted bicyclic lactone cycloadducts, regardless of the dienophile’s electronic nature. Notably, reactions with electronically matched electron-deficient dienophiles proceed faster than those with mismatched electron-rich dienophiles .

Chemical Synthesis

2-(H)-pyran-2-one derivatives, including F2495-1298, find applications in synthetic organic chemistry. Their cycloadditions to alkene dienophiles lead to bridged bicyclic lactones, which can be further transformed into highly substituted six-membered rings. Under more forcing conditions, these compounds can also undergo cycloadditions to alkyne dienophiles, followed by aromatization to substituted benzenes .

Organoplatinum Complexes

F2495-1298’s tert-butylcarbamate functionality may be relevant in the synthesis of organoplatinum (II) complexes. Computational studies can explore its thermodynamic behavior and potential applications in coordination chemistry .

1,3-Diazole Derivatives

While not directly related to F2495-1298, 1,3-diazole derivatives exhibit diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Understanding the structural features of F2495-1298 may contribute to designing similar bioactive compounds .

Crystallography and Structure Determination

The crystal structure of F2495-1298 could be determined using X-ray diffraction methods. Investigating its solid-state arrangement provides insights into its reactivity and potential applications .

properties

IUPAC Name

2-(7-tert-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)13-8-15(23)21-12(10-24-16(21)20-13)7-14(22)19-11-5-4-6-18-9-11/h4-6,8-9,12H,7,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERDBRJMEFLPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide

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